molecular formula C18H12ClN3O3S B2733239 N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide CAS No. 2380042-47-5

N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide

Cat. No.: B2733239
CAS No.: 2380042-47-5
M. Wt: 385.82
InChI Key: RSCZTIMKOJESLS-UHFFFAOYSA-N
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Description

N’-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a chlorinated phenyl ring, a cyanide group, and a fused heterocyclic system involving furan and thiophene rings. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chlorinated Phenyl Intermediate: Starting with a chlorinated benzene derivative, nitration, and subsequent reduction can introduce the cyanide group.

    Synthesis of the Furan-Thiophene Intermediate: This step involves the formation of the furan and thiophene rings, which can be achieved through cyclization reactions.

    Coupling Reaction: The final step involves coupling the chlorinated phenyl intermediate with the furan-thiophene intermediate under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.

    Process Optimization: Streamlining steps to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]amide
  • N’-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate

Uniqueness

N’-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is unique due to the specific arrangement of its functional groups and the presence of both furan and thiophene rings, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-14-2-1-11(7-20)16(6-14)22-18(24)17(23)21-8-15-5-13(10-26-15)12-3-4-25-9-12/h1-6,9-10H,8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCZTIMKOJESLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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